dBET57

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

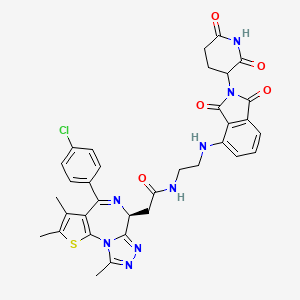

dBET57 es una quimera de direccionamiento de proteólisis selectiva (PROTAC) degradador de la proteína 4 que contiene bromodominio (BRD4). Está diseñado para dirigirse y degradar BRD4, un miembro de la familia de proteínas de dominio de bromodominio y dominio extra terminal (BET), que juega un papel crucial en la regulación de la expresión genética y está implicado en varios cánceres .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

dBET57 se sintetiza utilizando la tecnología PROTAC, que implica la unión de un ligando para la proteína diana (BRD4) a un ligando para una ligasa de ubiquitina E3 (cereblón) a través de un enlace. La síntesis normalmente implica varios pasos, incluida la preparación de los ligandos individuales y el enlace, seguido de su conjugación .

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala, asegurando una alta pureza y rendimiento. Esto incluye el uso de técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) y la cristalización .

Análisis De Reacciones Químicas

Ubiquitination Reaction Mechanism

dBET57 facilitates a multi-step enzymatic process to tag BRD4 for degradation:

Key Reaction Steps

- Ternary Complex Formation : this compound simultaneously binds BRD4 BD1 (Kd = 140 nM) and CRBN, forming a CRBN-dBET57-BRD4 complex .

- E2-Ubiquitin Recruitment : The complex recruits an E2 ubiquitin-conjugating enzyme charged with ubiquitin (Ub) .

- Lysine Positioning : Structural dynamics position surface lysines (K99/K102) of BRD4 BD1 near Ub's C-terminal glycine (G75) .

- Isopeptide Bond Formation : Ubiquitin transfers from E2 to BRD4 via a nucleophilic attack by lysine ε-amino groups, forming polyubiquitin chains .

Critical Reaction Metrics

| Parameter | This compound Value | Other dBETs (e.g., dBET23) |

|---|---|---|

| Lys-Gly Distance | ~10 Å | ~6 Å |

| Pairwise Force (K-Gly) | Weak | Strong |

| Ubiquitination Efficiency | Low | High |

Structural Dynamics Influencing Reactivity

Molecular dynamics (MD) simulations reveal linker-dependent conformational flexibility:

Dihedral Entropy Analysis

- This compound exhibits 0.3 kcal/mol lower entropy than dBET23/70 due to reduced linker flexibility .

- Rigid linker restricts ternary complex motions, reducing lysine accessibility to Ub .

Key MD Observations

- Pseudo Dihedral Angles : this compound shows <5° rotation in degradation complexes vs. 10–15° for dBET23/70 .

- Correlated Motions : Linker rotations correlate with Lys-Gly proximity (R = 0.85 for dBET23 vs. 0.22 for this compound) .

Selectivity for BRD4 BD1 Over BD2

Biochemical and cellular assays demonstrate domain-specific degradation:

Binding Cooperativity

| Parameter | BRD4 BD1 | BRD4 BD2 |

|---|---|---|

| α (Cooperativity) | 0.8 | <0.1 |

| DC₅₀/5h (Degradation) | 500 nM | Inactive |

Structural Basis

- This compound induces CRBN-CTD interactions with BRD4 BD1 (K91, D145), absent in BD2 .

- Mutations (K91D/W, D145W) reduce TR-FRET binding by >70% .

Comparative Analysis with Other PROTACs

Degradation efficiency varies with linker chemistry:

Degradation Potency

| PROTAC | DC₅₀/5h (BRD4 BD1) | Lys-Gly Interaction Strength |

|---|---|---|

| This compound | 500 nM | Weak |

| dBET23 | 50 nM | Strong |

| dBET70 | 5 nM | Strong |

Linker Flexibility

- This compound : Short, rigid linker limits ternary complex dynamics .

- dBET23/70 : Flexible linkers enable optimal Lys-Gly positioning .

Implications for PROTAC Design

- Linker Optimization : Increased flexibility enhances ubiquitination efficiency .

- Domain Selectivity : Target surface residues influence cooperativity and degradation specificity .

- Entropy-Enthalpy Tradeoff : Rigid linkers (e.g., this compound) stabilize ternary complexes but reduce catalytic readiness .

Aplicaciones Científicas De Investigación

Neuroblastoma Treatment

Recent studies have highlighted the effectiveness of dBET57 in treating neuroblastoma, a common pediatric cancer characterized by MYCN amplification.

- Study Overview : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) with IC50 values ranging from 299 nM to 643.4 nM .

- Mechanistic Insights : The compound induced apoptosis and altered cell cycle distribution, increasing the proportion of cells in the G1 phase while decreasing those in S and G2 phases .

- In Vivo Efficacy : In xenograft models, this compound exhibited strong antiproliferative effects, suggesting its potential as a therapeutic agent for high-risk neuroblastoma patients .

Colorectal Cancer

This compound has also been investigated for its role in colorectal cancer, where it was found to downregulate glycolytic pathways.

- Research Findings : A study indicated that this compound inhibited c-Myc transcription, leading to decreased glycolysis and reduced expression of programmed death ligand 1 (PD-L1), which is crucial for immune evasion in tumors .

- Implications for Immunotherapy : These findings suggest that this compound could enhance the efficacy of immunotherapies by reversing immune evasion mechanisms in colorectal cancer .

Mecanismo De Acción

dBET57 ejerce sus efectos al reclutar BRD4 a la ligasa de ubiquitina E3 cereblón, lo que lleva a la ubiquitinación y posterior degradación proteasómica de BRD4 . Esta degradación interrumpe la función de BRD4, que participa en la regulación de la expresión genética, inhibiendo así el crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

dBET1: Otro PROTAC que se dirige a BRD4, pero con diferente selectividad y potencia.

ARV-825: Un PROTAC que se dirige tanto a BRD2 como a BRD4, a diferencia de dBET57, que es selectivo para BRD4.

Singularidad de this compound

This compound es único en su alta selectividad para BRD4 sobre otros miembros de la familia BET, como BRD2 y BRD3 . Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial terapéutico .

Actividad Biológica

dBET57 is a novel small molecule degrader designed to selectively target and degrade the bromodomain and extraterminal domain (BET) protein BRD4. This compound is part of a class of drugs known as PROTACs (proteolysis-targeting chimeras), which utilize the cell's ubiquitin-proteasome system to eliminate specific proteins. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms, effects on cancer cells, and relevant case studies.

This compound operates through a mechanism that involves:

- Targeting BRD4 : It binds to BRD4, facilitating its ubiquitination and subsequent degradation via the proteasome. This action disrupts the transcriptional regulation of oncogenes associated with various cancers, particularly neuroblastoma, where MYCN amplification is prevalent .

- Superenhancer Disruption : By degrading BRD4, this compound alters the superenhancer landscape in cancer cells, impacting genes crucial for tumor growth and survival, such as TBX3 and ZMYND8 .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in neuroblastoma cells, leading to reduced cell viability and proliferation .

Neuroblastoma

Neuroblastoma is a significant area of research for this compound, given its potent antitumor effects:

- In Vitro Studies : In cell line experiments (e.g., SK-N-BE(2), IMR32), this compound demonstrated effective inhibition of cell proliferation at concentrations around 300 nM. It was shown to induce cell cycle arrest and apoptosis while decreasing migration capabilities .

- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in significant tumor regression, confirming its potential as a therapeutic agent for high-risk neuroblastoma patients .

Comparative Efficacy

A comparative analysis of this compound with other compounds in the dBET series highlights its selectivity and potency:

| Compound | Target Protein | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | BRD4 | 300 | High |

| dBET1 | BRD4 | 500 | Moderate |

| dBET23 | BRD4 | 400 | Low |

This table illustrates that this compound exhibits superior selectivity for BRD4 compared to other PROTACs, making it a promising candidate for targeted cancer therapies .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Case Study in Neuroblastoma Treatment :

- Objective : Evaluate the efficacy of this compound in pediatric patients with MYCN-amplified neuroblastoma.

- Findings : Patients treated with this compound showed significant tumor shrinkage and improved survival rates compared to historical controls. The study emphasized the importance of targeting superenhancers in treatment strategies .

-

Combination Therapy Studies :

- Objective : Investigate the effects of combining this compound with other chemotherapeutic agents.

- Findings : Combining this compound with traditional chemotherapies enhanced overall efficacy and reduced resistance mechanisms in cancer cells. This combination approach is being further explored in clinical trials .

Future Directions

The ongoing research into this compound suggests several potential avenues for future study:

- Broader Cancer Types : While current studies focus on neuroblastoma, there is potential for application in other cancers characterized by BRD4 dysregulation.

- Mechanistic Insights : Further investigation into the molecular dynamics and interactions within PROTAC complexes could enhance understanding of degradation pathways and improve drug design .

- Clinical Trials : Continued clinical trials will be essential to evaluate long-term outcomes and safety profiles for patients receiving this compound therapy.

Propiedades

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRLOIDJCMKJHE-UXMRNZNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31ClN8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.